molecular formula C6H2Br2ClNO B153419 2,6-Dibromoquinone-4-chlorimide CAS No. 537-45-1

2,6-Dibromoquinone-4-chlorimide

Número de catálogo: B153419
Número CAS: 537-45-1
Peso molecular: 299.35 g/mol
Clave InChI: JYWKEVKEKOTYEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone (CAS: 537-45-1) is a halogenated quinone derivative with the molecular formula C₆H₂Br₂ClNO. Its structure features bromine atoms at the 2- and 6-positions and a chloroimino group at the 4-position on a cyclohexadienone core. This compound is commercially recognized as the "BQC reagent" and is widely utilized in analytical chemistry, particularly as a visualizing agent in thin-layer chromatography (TLC) for detecting phenolic compounds . Its high reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance its electrophilic character. While its primary application is analytical, its structural analogs have demonstrated diverse biological activities, including antifungal and antioxidant properties, depending on substitution patterns .

Propiedades

IUPAC Name

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWKEVKEKOTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060215
Record name 2,6-Dibromoquinone-4-chloroimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-45-1
Record name 2,6-Dibromoquinone-4-chloroimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromoquinone-4-chlorimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQC reagent
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dibromoquinone-4-chloroimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIBROMOQUINONE-4-CHLORIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Chloroimine Group Introduction

Following bromination, the chloroimine functional group is introduced via chlorination of the intermediate amine derivative. Reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are employed in anhydrous environments to prevent hydrolysis. This step is critical for achieving the final compound’s reactivity toward phenolic compounds.

Purification and Crystallization

Crude DBQC is purified through recrystallization using solvents like ethanol or acetone. The crystalline product is isolated via vacuum filtration and dried under inert atmospheres to prevent degradation. Purity levels exceeding 97% are achievable, as verified by high-performance liquid chromatography (HPLC).

Industrial Production Protocols

Large-Scale Bromination Reactors

Industrial synthesis utilizes jacketed reactors equipped with advanced temperature and pressure controls. Bromine is introduced incrementally to manage exothermic reactions, ensuring safety and product consistency. Continuous stirring and inert gas purges (e.g., nitrogen) prevent side reactions.

Chlorination Efficiency Optimization

Chlorination efficiency is enhanced by catalytic additives such as ferric chloride (FeCl₃), which accelerates imine formation. Post-reaction, excess chlorine is neutralized with sodium thiosulfate (Na₂S₂O₃), and the product is washed with alkaline solutions to remove residual acids.

Quality Control Measures

Batch consistency is ensured through:

  • Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., C=O at 1680 cm⁻¹, N-Cl at 750 cm⁻¹).

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content are validated against theoretical values (C₆H₂Br₂ClNO; molecular weight: 299.35 g/mol).

  • Melting Point Determination : Pure DBQC exhibits a melting point range of 145–148°C.

Comparative Analysis of Halogenation Techniques

ParameterBromination with Br₂Bromination with HBr
Reaction Time 4–6 hours8–12 hours
Yield 75–85%60–70%
Byproduct Formation <5%10–15%
Scalability HighModerate

Bromination using elemental bromine is preferred industrially due to higher yields and fewer byproducts.

Challenges in Synthesis

Regioselectivity Issues

Uncontrolled bromination may lead to isomers or polybrominated derivatives. Advanced directing groups or protective strategies (e.g., nitro groups) are under investigation to improve positional specificity.

Stability of Chloroimine Group

The N-Cl bond in DBQC is prone to hydrolysis under humid conditions. Synthesis must occur in anhydrous environments, and storage requires desiccants or vacuum-sealed packaging.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies explore microwave irradiation to reduce reaction times by 40–50%. Preliminary data suggest enhanced purity due to uniform heating.

Green Chemistry Approaches

Solvent-free bromination using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) is being tested to minimize waste. Early results indicate comparable yields to traditional methods .

Aplicaciones Científicas De Investigación

La 2,6-Dibromoquinona-4-cloroimida tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 2,6-Dibromoquinona-4-cloroimida involucra la reacción de su grupo cloroimida (=NCl) con compuestos fenólicos. Esta reacción conduce a la formación de un indofenol, caracterizado por la unión de dos anillos aromáticos a través de un enlace =N-. El indofenol resultante exhibe un cambio de color distinto, que es la base para su uso como colorante colorimétrico .

Compuestos Similares:

  • 2,6-Dibromoquinona-4-cloroimida
  • 2,6-Dicloroquinona-4-cloroimida
  • 2,6-Dibromoquinona-4-fluoroimida

Comparación: La 2,6-Dibromoquinona-4-cloroimida es única debido a su patrón específico de halogenación, que imparte propiedades químicas y reactividad distintas. En comparación con sus análogos, tiene una mayor sensibilidad para detectar compuestos fenólicos y produce un cambio de color más intenso, lo que la hace particularmente útil en ensayos colorimétricos .

Comparación Con Compuestos Similares

Dichloro and Trichloro Derivatives

  • 2,6-Dichloro-4-(chloroimino)cyclohexa-2,5-dienone (CAS: 101-38-2): Known as the Gibbs reagent, this analog replaces bromine with chlorine at the 2- and 6-positions. It is employed in colorimetric assays for detecting phenolic compounds, similar to the BQC reagent. The reduced steric bulk and lower electronegativity of chlorine compared to bromine may result in milder reactivity .
  • 2,4,6-Trichloro-cyclohexa-2,5-dienone: This derivative lacks the imino group but features three chlorine atoms. It is utilized in organic synthesis as an oxidizing agent, highlighting how the absence of the imino functionality shifts its application toward redox chemistry .

Key Comparison :

Property 2,6-Dibromo Derivative 2,6-Dichloro Derivative 2,4,6-Trichloro Derivative
Electrophilicity High (Br > Cl) Moderate High (Cl substituents)
Primary Application TLC visualization Phenol detection Oxidizing agent
Reference

Methoxy and Phenylimino Derivatives

2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives, synthesized via laccase-mediated reactions, exhibit potent antifungal activity against Botrytis cinerea. For example:

  • 3,5-Dichlorinated derivative (3h) : Exhibits the highest antifungal activity (EC₅₀ = 0.032 mM) by disrupting fungal cell wall integrity .
  • p-Methoxylated derivative (3c) : Shows the lowest activity (EC₅₀ = 0.54 mM), indicating electron-donating groups reduce efficacy .

Antifungal Activity Data :

Compound Substituents EC₅₀ (mM) Mechanism of Action
3h 3,5-Dichloro 0.032 Cell wall damage
3f 3,5-Dichloro 0.055 Cell wall disruption
3a 4-Chloro 0.065 Moderate antifungal effect
3c p-Methoxy 0.54 Weak activity

Data sourced from

Comparison with Target Compound: Unlike these methoxy/phenylimino derivatives, 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone lacks reported antifungal activity, underscoring the critical role of methoxy and aryl groups in bioactivity.

Fluorescent Merocyanine Derivatives

Merocyanines derived from 2,6-di-tert-butyl-4-(R)-cyclohexa-2,5-dienone exhibit strong fluorescence due to donor end groups (e.g., dimethylamino). These compounds are stable and used as probes in bioimaging and nonlinear optics . The tert-butyl groups enhance stability, whereas bromo/chloro substituents in the target compound prioritize reactivity over fluorescence.

Antioxidant Derivatives

Compounds like 2,6-dimethyl-4-[(4H-1,2,4-triazol-5-ylsulfanyl)imino]cyclohexa-2,5-dienone demonstrate radical-absorbing activity (RAP), neutralizing 91% of DPPH radicals within 20 minutes .

Actividad Biológica

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone, also known as NSC 528, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C6_6H2_2Br2_2ClNO
  • CAS Number : 537-45-1
  • Structure : The compound features a cyclohexadienone core with bromine and chlorine substituents that contribute to its reactivity and biological activity.

1. Antimicrobial Properties

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone exhibits notable antimicrobial activity. It has been utilized in colorimetric assays for the detection of phenolic compounds and aflatoxins, indicating its potential as a diagnostic tool in food safety and environmental monitoring .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes involved in microbial metabolism, potentially leading to cell death.
  • Cell Cycle Interference : Research suggests that it may induce apoptosis in certain cancer cell lines by disrupting normal cell cycle progression .

3. Anti-Cancer Activity

Studies indicate that 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone can induce apoptosis in tumor cells through various pathways including:

  • Activation of Caspases : This leads to programmed cell death.
  • Inhibition of NF-κB Pathway : By blocking this pathway, the compound may prevent tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone against several bacterial strains. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Salmonella typhimurium25

This highlights its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone resulted in a dose-dependent decrease in cell viability. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)12
A549 (Lung Cancer)8

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone, and how are they determined experimentally?

  • Methodological Answer : The compound (CAS 537-45-1, C₆H₂Br₂ClNO, MW 299.35) is characterized by its density (2.18 g/cm³), boiling point (295.9°C at 760 mmHg), and vapor pressure (0.00148 mmHg at 25°C). These properties are typically determined via gas chromatography-mass spectrometry (GC-MS) for volatility, differential scanning calorimetry (DSC) for thermal stability, and X-ray crystallography for structural confirmation. UV-Vis spectroscopy in acetic acid or ethanol solutions can confirm its absorbance profile .

Q. How is 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone synthesized, and what purity validation methods are recommended?

  • Methodological Answer : Synthesis often involves bromination of precursor quinones under controlled conditions (e.g., using HBr or Br₂ in acetic acid). Purity is validated via thin-layer chromatography (TLC) with visualizing agents (e.g., Rhodamine B or sodium carbonate spray) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm. NMR (¹H/¹³C) and FTIR spectroscopy are critical for structural validation, focusing on C=O (1670–1685 cm⁻¹) and C=C (1636 cm⁻¹) stretching modes .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer : It is widely used as a visualizing agent in TLC for detecting phenolic compounds. A 0.4% (w/v) methanolic solution is freshly prepared and sprayed onto plates, followed by sodium carbonate solution to enhance color development. This method is optimized for sensitivity in detecting trace impurities or reaction intermediates in organic syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated cyclohexadienones?

  • Methodological Answer : Discrepancies in FTIR or NMR spectra (e.g., shifts in C=O stretching frequencies) often arise from substituent effects or solvent interactions. For example, bromine’s electron-withdrawing nature can shift C=O peaks to 1675–1685 cm⁻¹ compared to non-brominated analogs. Computational methods (DFT calculations) and comparative studies with derivatives (e.g., dichloro or methyl-substituted analogs) help isolate substituent-specific effects .

Q. What experimental strategies are recommended to evaluate the compound’s stability under varying solvent conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies in solvents (e.g., DMSO, ethanol, chloroform) under controlled temperature and light exposure. HPLC monitors degradation products, while UV-Vis tracks absorbance changes. Methanol is preferred for short-term storage due to reduced hydrolysis risk, whereas long-term storage requires inert atmospheres and desiccants .

Q. How does 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone compare to structurally related compounds in bromination reactions?

  • Methodological Answer : Unlike tetrabromocyclohexadienone (a stronger brominating agent), this compound exhibits moderate reactivity due to its chloroimino group. Comparative studies involve kinetic analyses of bromination rates in model reactions (e.g., electrophilic aromatic substitution). Density functional theory (DFT) calculations predict charge distribution and reactive sites, validated by trapping intermediates with radical scavengers like DPPH .

Q. What methodologies are employed to study its potential antioxidant activity?

  • Methodological Answer : Radical scavenging activity is evaluated via DPPH assays. A 0.05% (w/v) solution in ethyl acetate is mixed with DPPH, and absorbance at 517 nm is monitored. Activity is quantified as % inhibition relative to controls. Structure-activity relationships (SAR) are explored by synthesizing analogs (e.g., methyl or thioimino derivatives) and comparing IC₅₀ values .

Q. How can researchers design experiments to probe its role in multi-component reactions?

  • Methodological Answer : The compound’s electrophilic sites (C=O and Br) are leveraged in tandem reactions, such as coupling with amines or thiols. Reaction optimization involves varying solvents (e.g., benzene/acetic acid mixtures), temperatures, and catalysts. LC-MS and 2D NMR (e.g., HMBC) identify intermediates and regioselectivity patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromoquinone-4-chlorimide
Reactant of Route 2
2,6-Dibromoquinone-4-chlorimide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.